TLR8 Antagonist Selectivity vs. Benzanilide Scaffold
CU-115, synthesized using 2-fluoro-6-iodobenzamide as the core building block, inhibits TLR8 with an IC₅₀ of 1.04 µM and displays >48-fold selectivity over TLR7 (IC₅₀ > 50 µM). In contrast, the benzanilide scaffold-derived compound 1 from the same study inhibits both TLR7 and TLR8 at low micromolar concentrations without significant selectivity [1]. In THP-1 cells, CU-115 at 1–5 µM reduces R-848-activated TNF-α and IL-1β production, confirming cellular target engagement [1].
| Evidence Dimension | TLR8 inhibitory potency and TLR8/TLR7 selectivity |
|---|---|
| Target Compound Data | CU-115 (derived from 2-fluoro-6-iodobenzamide): TLR8 IC₅₀ = 1.04 µM; TLR7 IC₅₀ > 50 µM; selectivity ratio > 48 |
| Comparator Or Baseline | Benzanilide scaffold compound 1: dual TLR7/8 inhibitor without reported subtype selectivity at low µM concentrations |
| Quantified Difference | >48-fold TLR8-over-TLR7 selectivity for CU-115 vs. non-selective dual inhibition for the benzanilide comparator |
| Conditions | In vitro enzymatic inhibition assays; cellular assay in THP-1 cells stimulated with R-848; as reported in Padilla-Salinas et al., J Med Chem 2019 |
Why This Matters
Procurement of 2-fluoro-6-iodobenzamide directly enables access to CU-115 and related diphenyl ether TLR8 inhibitors; alternative building blocks yield compounds with inferior selectivity profiles, undermining target validation in autoimmune disease research.
- [1] Padilla-Salinas R, et al. Discovery of Novel Small Molecule Dual Inhibitors Targeting Toll-Like Receptors 7 and 8. J Med Chem. 2019;62(22):10221-10244. PMID: 31687820. View Source
